tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Description
Properties
CAS No. |
1523618-28-1 |
|---|---|
Molecular Formula |
C13H22N2O6 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ROWLYJQEDYBZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCC2(C1)CCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Starting Materials: The synthesis typically begins with appropriate diazaspiro precursors or cyclic amines that are functionalized to introduce the carboxylate group at the 6-position of the spiro ring.
Esterification: The carboxylic acid group is protected as a tert-butyl ester to enhance stability and facilitate purification. This is often achieved using tert-butyl chloroformate or via acid-catalyzed esterification with tert-butanol.
Reaction Conditions: The reactions are carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile. Temperature control is critical, often maintained at 0°C to room temperature to optimize yield and selectivity.
Purification: The crude product is purified by recrystallization or chromatographic techniques such as flash column chromatography to isolate the tert-butyl ester intermediate with high purity.
Formation of Hemioxalate Salt
Salt Formation: The purified tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate is reacted with oxalic acid in a stoichiometric ratio to form the hemioxalate salt. The reaction typically uses a 2:1 molar ratio of the ester to oxalic acid to achieve the hemioxalate form.
Reaction Conditions: This step is performed in polar solvents such as ethanol or methanol at ambient temperature. The mixture is stirred until complete salt formation is confirmed by analytical methods.
Isolation: The hemioxalate salt precipitates out or is obtained by solvent evaporation, followed by recrystallization from suitable solvents to achieve high purity.
Characterization: The final compound is characterized by melting point determination, NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the structure and purity.
- Data Table: Summary of Preparation Conditions
| Step | Reagents/Materials | Solvent(s) | Temperature | Reaction Time | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| Esterification | Diazaspiro precursor, tert-butyl chloroformate or tert-butanol | DCM, THF, or MeCN | 0°C to RT | 2–6 hours | Recrystallization/Chromatography | 70–85 |
| Hemioxalate Salt Formation | tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, oxalic acid | Ethanol or Methanol | Room temperature | 1–3 hours | Recrystallization | 75–90 |
Optimization: Research indicates that maintaining an inert atmosphere during esterification significantly improves yield by minimizing side reactions such as oxidation of amine groups.
Purity Considerations: The choice of solvent and purification technique critically affects the purity of both the ester intermediate and the hemioxalate salt. High-performance liquid chromatography (HPLC) is recommended for quality control in industrial settings.
Scalability: The synthetic route is amenable to scale-up using batch or continuous flow reactors, with reaction parameters optimized for maximum throughput and minimal impurities.
Stability: The hemioxalate salt form enhances the compound’s stability and solubility, which is beneficial for downstream applications in medicinal chemistry and pharmaceutical formulations.
The preparation of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate involves a two-step process: synthesis of the tert-butyl ester intermediate followed by salt formation with oxalic acid. The process requires careful control of reaction conditions, inert atmosphere, and purification methods to achieve high yield and purity. The hemioxalate salt form offers improved stability, making it suitable for further research and industrial applications. Research findings emphasize the importance of solvent choice, reaction atmosphere, and purification techniques for optimal preparation outcomes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent. .
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate and analogous spirocyclic compounds:
Key Comparative Insights :
Spiro Ring Size and Flexibility: The [3.4] octane system provides an 8-membered ring, offering greater conformational flexibility compared to the 7-membered [3.3]heptane derivatives. This flexibility may enhance binding affinity in kinase inhibitors by accommodating diverse protein pockets .
Salt Form and Solubility :
- Hemioxalate salts (1:0.5 ratio) exhibit improved aqueous solubility compared to free bases, as seen in the Aladdin Scientific product (stored at 2–8°C for stability) .
- The oxalate salt (1:1 ratio) of the [3.3]heptane derivative has a higher molecular weight (288.30 g/mol) and distinct crystallinity, making it suitable for X-ray diffraction studies .
Pharmacological Relevance :
- The [3.4]octane derivative is directly linked to JAK inhibitor development through cocrystallization with 3,5-dimethylpyrazole, enhancing pharmacokinetic properties .
- Functionalized derivatives, such as the allyl benzyloxy-substituted [3.3]heptane compound, prioritize synthetic versatility over direct therapeutic use .
Synthetic Accessibility :
- Hemioxalate salts are synthesized via acid-base reactions, achieving high purity (≥97%) through flash column chromatography .
- Enantioselective methods (e.g., Ir-catalyzed amination) yield chiral spirocyclic compounds but with moderate efficiency (54% yield) .
Research Findings and Trends
- Cocrystal Engineering: The [3.4]octane derivative’s cocrystal with 3,5-dimethylpyrazole demonstrates a novel approach to improving drug stability and bioavailability, a strategy less explored in smaller spiro systems .
- Thermodynamic Stability : Computational studies suggest that larger spiro systems ([3.4]octane vs. [3.3]heptane) exhibit lower ring strain, favoring thermodynamic stability in aqueous media .
- Toxicity Profiles : Hemioxalate salts generally show moderate acute toxicity (H302), whereas free bases like the benzyloxy-substituted [3.3]heptane derivative may require additional safety evaluations due to reactive functional groups .
Biological Activity
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (CAS No. 1788054-74-9) is a compound of interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 514.61 g/mol
- CAS Number : 1788054-74-9
- MDL Number : MFCD29037484
- Storage Conditions : Inert atmosphere, 2-8°C
The biological activity of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in neurological functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cellular Signaling : It could alter cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Some studies have shown potential antidepressant-like effects in animal models, suggesting a role in mood regulation.
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress and neurodegeneration.
- Anti-inflammatory Effects : Evidence suggests it may reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.
Study 1: Antidepressant-Like Effects
A study conducted on rodents evaluated the antidepressant-like effects of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate using the forced swim test (FST). Results indicated that treatment significantly reduced immobility time compared to control groups, suggesting an enhancement in mood-related behaviors.
| Treatment Group | Immobility Time (seconds) | Statistical Significance |
|---|---|---|
| Control | 120 | - |
| Low Dose | 85 | p < 0.05 |
| High Dose | 60 | p < 0.01 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The results showed that the compound significantly reduced cell death and oxidative stress markers.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Level (µM) |
|---|---|---|
| Control | 40 | 15 |
| Low Dose | 60 | 10 |
| High Dose | 80 | 5 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl chloroformate with 1,6-diazaspiro[3.4]octane hydrochloride in the presence of a base (e.g., triethylamine) in dichloromethane at low temperatures to ensure high purity . For enantioselective synthesis, iridium-catalyzed amination under DMF/Cs₂CO₃ conditions at 70–90°C yields chiral derivatives with high enantiomeric excess (up to 89% ee) .
- Key Considerations : Reaction temperature and solvent choice (e.g., anhydrous ether for reductions) critically influence yield and stereochemical outcomes.
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic backbone and tert-butyl group signals (e.g., δ 1.35 ppm for tert-butyl protons in CDCl₃) .
- HRMS : To verify molecular weight (e.g., observed [M+Na]⁺ at m/z 381.2157 vs. calculated 381.2149) .
- FTIR : Peaks at ~1692 cm⁻¹ confirm carbonyl groups .
Q. What are the optimal storage conditions to maintain stability?
- Methodology : Store at 2–8°C under inert gas (N₂/Ar) and protect from light to prevent degradation of the hemioxalate moiety . Avoid aqueous environments due to hydrolysis risks of the tert-butyl ester group .
Q. What are the primary applications of this compound in drug discovery?
- Methodology : It serves as a spirocyclic building block for JAK inhibitors, where its rigid scaffold enhances binding selectivity. For example, it is used in synthesizing 3-((3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl)-3-oxopropanenitrile, a potent JAK inhibitor .
Advanced Research Questions
Q. How can regioselective functionalization of the diazaspiro framework be achieved?
- Methodology :
- Iridium-catalyzed amination : Enables enantioselective allylic amination (e.g., using allyl acetate and Cs₂CO₃ in DMF at 70–90°C) to introduce substituents at the 6-position .
- Protection-deprotection strategies : Use Boc/oxalate groups to selectively modify nitrogen centers while preserving the spirocyclic core .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 54% vs. 87%)?
- Methodology :
- Reaction optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. THF), and temperatures to identify ideal conditions.
- Scale-up adjustments : Transition from batch to flow reactors improves consistency in large-scale syntheses .
- Analytical validation : Use HPLC to monitor reaction progress and purity thresholds (>95%) .
Q. How can computational methods predict the compound’s reactivity in complex reactions?
- Methodology :
- DFT calculations : Model transition states for nucleophilic substitutions or cycloadditions to predict regioselectivity.
- Molecular docking : Assess binding affinity of derivatives (e.g., JAK inhibitors) to optimize pharmacophore design .
Q. What techniques analyze structural-activity relationships (SAR) for spirocyclic derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
